2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of carboxylic acid groups at the 4- and 5-positions of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 4-aminobenzoic acid with salicylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of 2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-carboxyphenyl)benzoic acid
- 4-carboxyphenylboronic acid
- Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both carboxylic acid groups and the benzoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility compared to similar compounds.
Properties
Molecular Formula |
C15H9NO5 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-(4-carboxyphenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H9NO5/c17-14(18)9-3-1-8(2-4-9)13-16-11-7-10(15(19)20)5-6-12(11)21-13/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
VZHSERPWACQFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.